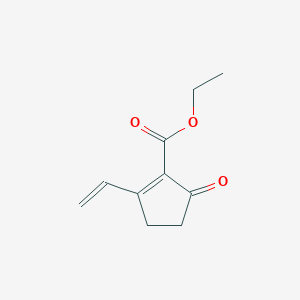![molecular formula C18H16N2O2S B12604597 2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid CAS No. 647849-63-6](/img/structure/B12604597.png)
2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid is a complex organic compound featuring an imidazole ring, a benzyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
Applications De Recherche Scientifique
2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties .
Mécanisme D'action
The mechanism by which 2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzyl and benzoic acid groups can interact with hydrophobic and hydrophilic regions of proteins, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazol-2-yl)benzoic acid
- 2-Alkylthio-1-benzylimidazole-5-carboxylic acid
- 4-[(1H-Benzimidazol-2-yl)methyl]benzoic acid
Uniqueness
What sets 2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfanyl group, in particular, can significantly influence its reactivity and interaction with biological targets .
Propriétés
Numéro CAS |
647849-63-6 |
|---|---|
Formule moléculaire |
C18H16N2O2S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-[(1-benzylimidazol-2-yl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O2S/c21-17(22)16-9-5-4-8-15(16)13-23-18-19-10-11-20(18)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,22) |
Clé InChI |
ZFLSGKUSZDKTGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CN=C2SCC3=CC=CC=C3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B12604548.png)
![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
![4-{[2-(3-Methylphenyl)-4-oxopentanoyl]sulfamoyl}benzoic acid](/img/structure/B12604554.png)
![2-(4-chlorophenyl)-5-[(E)-hydroxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12604566.png)





